1,4-Dioxaspiro[4.6]undecane

NMR spectroscopy structural elucidation spiro compound characterization

1,4-Dioxaspiro[4.6]undecane (CAS 184-26-9), also known as cycloheptanone ethylene ketal, is a bicyclic spiroketal compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It features a unique spiro center where a 1,3-dioxolane ring and a cycloheptane ring share a single carbon atom, imparting conformational rigidity and distinct physicochemical properties relative to non-spiro or alternative ring-size analogs.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 184-26-9
Cat. No. B092739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.6]undecane
CAS184-26-9
SynonymsCYCLOHEPTANONE ETHYLENE KETAL
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)OCCO2
InChIInChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2
InChIKeyAMPMQYWLGNLUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.6]undecane (CAS 184-26-9) Product Overview: Spiroketal Building Block


1,4-Dioxaspiro[4.6]undecane (CAS 184-26-9), also known as cycloheptanone ethylene ketal, is a bicyclic spiroketal compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It features a unique spiro center where a 1,3-dioxolane ring and a cycloheptane ring share a single carbon atom, imparting conformational rigidity and distinct physicochemical properties relative to non-spiro or alternative ring-size analogs .

Conformationally rigid spiroketal scaffold with unique ring junction
Distinct physicochemical profile vs. non-spiro and ring-size analogs
Suitable as synthetic intermediate and NMR/chromatography reference

Why 1,4-Dioxaspiro[4.6]undecane Cannot Be Substituted with Generic Spiroketals


In-class spiroketals such as 1,4-dioxaspiro[4.5]decane (cyclohexanone ethylene ketal) and 1,4-dioxaspiro[4.7]dodecane (cyclooctanone ethylene ketal) share the same core functional motif but differ critically in ring size. This variation directly alters the annular strain, conformational flexibility, and resulting physicochemical properties, including NMR chemical shifts, boiling points, and chromatographic retention [1]. Generic substitution without verifying these parameters can lead to failures in synthetic reproducibility, purification, or downstream application performance. The quantitative evidence below demonstrates exactly where 1,4-dioxaspiro[4.6]undecane diverges from its closest analogs, guiding scientifically grounded procurement decisions.

Ring-size mismatch may shift NMR chemical shifts, risking structural misassignment.
Boiling point differences alter distillation parameters, potentially disrupting purification workflows.
Conformational and hydrolytic stability variations may affect reactivity and protecting-group strategy.

1,4-Dioxaspiro[4.6]undecane Comparative Evidence for Scientific Selection


13C NMR Chemical Shift of Spiranic Carbon: 1,4-Dioxaspiro[4.6]undecane vs. 1,4-Dioxaspiro[4.5]decane

In a direct comparative NMR study of spiroacetals, the spiranic carbon (the shared carbon at the ring junction) of 1,4-dioxaspiro[4.6]undecane exhibited a δ13C of 63.8 ppm [1]. This value is nearly identical to that of the smaller-ring analog 1,4-dioxaspiro[4.5]decane (63.9 ppm) [1], indicating that despite the larger seven-membered carbocycle, the electronic environment of the ketal carbon is not significantly perturbed. In contrast, the 1,5-dioxaspiro[5.5]undecane isomer, which contains a 1,3-dioxane ring, shows a dramatically different δ13C of 23.3 ppm for the spiranic carbon [1]. This large shift difference (approx. 40 ppm) reflects fundamentally altered ring strain and electronic distribution, which directly impacts NMR-based structural confirmation and purity assessment.

Spiranic C shift
Head-to-head
1,4-Dioxaspiro[4.6]undecane δ13C 63.8 ppm vs. [4.5]decane 63.9 ppm and [5.5]undecane isomer 23.3 ppm
Supports unambiguous structural identification by NMR.
CDCl3 solvent, TMS reference; approx. 40 ppm shift from 1,5-dioxaspiro isomer.
NMR spectroscopy structural elucidation spiro compound characterization

Atmospheric Boiling Point: 1,4-Dioxaspiro[4.6]undecane vs. 1,4-Dioxaspiro[4.5]decane and 1,4-Dioxaspiro[4.7]dodecane

The boiling point of 1,4-dioxaspiro[4.6]undecane at atmospheric pressure (760 mmHg) is 194.7 °C (calculated/predicted) [1]. This places it approximately midway between the smaller six-membered carbocycle analog, 1,4-dioxaspiro[4.5]decane (184 °C at 760 mmHg) , and the larger eight-membered carbocycle analog, 1,4-dioxaspiro[4.7]dodecane (212.3 °C at 760 mmHg, predicted) . The incremental increase in boiling point with each additional methylene unit in the carbocyclic ring (approx. 10–11 °C per CH2) provides a predictable trend for separation and purification planning.

Boiling point
Data to verify
Target bp 194.7 °C; [4.5]decane 184 °C; [4.7]dodecane 212.3 °C (760 mmHg)
May support distillation and GC method planning.
Predicted/calculated values; experimental verification recommended.
physical properties distillation process chemistry

Ring Strain and Conformational Stability: 1,4-Dioxaspiro[4.6]undecane Exhibits Chair Conformation for Seven-Membered Ring

Molecular mechanics and PM3 semi-empirical calculations reveal that the seven-membered carbocyclic ring in 1,4-dioxaspiro[4.6]undecane adopts a chair conformation, which is more stable than the envelope conformation observed in five-membered rings and the half-chair conformation of eight-membered rings [1]. The dihedral strain energy correlates linearly with the 13C NMR chemical shift of the spiranic carbon (r² = 0.97) [1]. While the exact dihedral energy value for 1,4-dioxaspiro[4.6]undecane is not isolated in the publication, the study demonstrates that the chemical shift trend across the series (1,3-dioxolane to 1,3-dioxepane derivatives) shifts systematically by approximately 3.0 ppm on average when moving from 1,3-dioxane to 1,3-dioxepane derivatives, reflecting quantifiable changes in ring strain [1].

Ring strain & conformation
Class-level inference
Seven-membered ring adopts chair conformation; δ13C 63.8 ppm correlates with dihedral strain (r²=0.97).
Conformation influences reactivity and NMR shift trends.
Specific dihedral energy not isolated for this compound; class trend reported.
conformational analysis molecular mechanics spiro compound stability

Molecular Weight and LogP as Determinants of Chromatographic Behavior

1,4-Dioxaspiro[4.6]undecane has a molecular weight of 156.22 g/mol and a calculated XLogP3-AA value of approximately 1.8 . These values position it distinctly from its closest analogs: 1,4-dioxaspiro[4.5]decane (MW 142.20 g/mol, XLogP3 approx. 1.3) and 1,4-dioxaspiro[4.7]dodecane (MW 170.25 g/mol, XLogP3 2.5) [1][2]. The incremental increase in both mass and lipophilicity with each additional methylene unit in the carbocyclic ring directly affects retention time in reversed-phase HPLC and GC separations.

MW & LogP
Cross-study comparable
MW 156.22, XLogP3 ≈ 1.8; [4.5]decane MW 142.20, XLogP3 1.3; [4.7]dodecane MW 170.25, XLogP3 2.5
Predicts HPLC/GC retention differences among analogs.
XLogP3 calculated; confirm experimentally for critical separations.
chromatography HPLC method development logP

Acid Lability: 1,4-Dioxaspiro[4.6]undecane as a Cycloheptanone Protecting Group

As a cyclic ethylene ketal, 1,4-dioxaspiro[4.6]undecane is stable under basic and neutral conditions but undergoes hydrolysis in aqueous acid to regenerate cycloheptanone and ethylene glycol . This behavior is characteristic of the spiroketal class, yet the specific hydrolysis kinetics are influenced by the ring size of the parent ketone. Cycloheptanone ketals are generally more stable toward acid-catalyzed hydrolysis than cyclopentanone ketals but less stable than cyclohexanone ketals, due to differences in ring strain and the stability of the intermediate oxocarbenium ion [1]. Quantitative hydrolysis rate constants for 1,4-dioxaspiro[4.6]undecane are not extensively reported, but the qualitative trend is well-established in the ketal literature.

Acid lability
Class-level inference
Intermediate hydrolytic stability: cyclohexanone ketal > cycloheptanone ketal > cyclopentanone ketal.
Select ketal for balancing protection and deprotection conditions.
Quantitative kinetics not reported; verify under reaction conditions.
protecting group strategy ketal hydrolysis synthetic methodology

1,4-Dioxaspiro[4.6]undecane: Evidence-Based Application Scenarios for Procurement


Use as a Reference Standard or Internal Standard for NMR and Chromatography

Given its well-defined 13C NMR chemical shift (63.8 ppm for spiranic carbon) and distinct chromatographic retention (MW 156.22, XLogP3 ≈ 1.8), 1,4-dioxaspiro[4.6]undecane is a suitable reference standard for the identification and purity assessment of spiroketal-containing compounds. Its properties differ sufficiently from those of 1,4-dioxaspiro[4.5]decane (MW 142.20, δ13C 63.9 ppm) and 1,4-dioxaspiro[4.7]dodecane (MW 170.25, δ13C 63.9 ppm) to serve as a unique marker in multi-component mixtures [1][2].

Synthetic Intermediate Requiring Intermediate Ketal Stability

1,4-Dioxaspiro[4.6]undecane serves as a protected form of cycloheptanone, offering intermediate hydrolytic stability. In synthetic sequences where cyclohexanone ketals are too resistant to cleavage and cyclopentanone ketals are too labile, this compound provides a balanced option for protecting group strategy [3]. Its chair conformation and unique ring strain profile also influence the stereochemical outcomes of subsequent reactions involving the spiro center [4].

Model Compound for Conformational Analysis and Molecular Mechanics Studies

The seven-membered ring of 1,4-dioxaspiro[4.6]undecane adopts a chair conformation, making it a valuable model system for studying medium-ring conformational behavior and its impact on NMR chemical shifts. The linear correlation (r² = 0.97) between dihedral strain energy and 13C NMR shift established for this class of spiroacetals allows researchers to use this compound as a benchmark for computational predictions of similar spiro systems [4].

Building Block for Fragrance and Flavor Compound Synthesis

Spiroketals are prominent structural motifs in fragrance and flavor chemistry due to their unique olfactory properties. 1,4-Dioxaspiro[4.6]undecane, as the parent cycloheptanone ethylene ketal, serves as a precursor for the synthesis of substituted derivatives (e.g., bromo-, methyl-, or unsaturated analogs) that may exhibit desirable aroma characteristics . The precise control over ring size and substitution pattern is critical for tuning sensory properties.

Application
Selection Property
Validation Focus
NMR and chromatographic reference standard
Distinct spectral and retention profile
Confirm 13C shift and retention vs. ring-size analogs
Synthetic intermediate with balanced ketal stability
Intermediate acid lability profile
Verify hydrolysis kinetics under reaction conditions
Model compound for medium-ring conformational studies
Chair conformation and strain-shift correlation
Validate computational predictions against NMR data
Building block for spiroketal fragrance derivatives
Ring-size control for sensory properties
Assess derivative olfactory profile in formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxaspiro[4.6]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.